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Compound of Interest

Compound Name:
2-Bromomethyl-4-methyl-1,3-

dioxane

Cat. No.: B8565699 Get Quote

For researchers, scientists, and drug development professionals, understanding the three-

dimensional structure of molecules is paramount for rational drug design and development. X-

ray crystallography stands as a definitive technique for elucidating these structures at an

atomic level. This guide provides a comparative analysis of the crystallographic data for

molecules containing the 2-Bromomethyl-1,3-dioxane core and its analogues, offering insights

into their solid-state conformations and intermolecular interactions.

While crystallographic data for the specific molecule "2-Bromomethyl-4-methyl-1,3-dioxane"

is not publicly available, this guide focuses on structurally related compounds for which X-ray

diffraction data has been published. The comparison centers on derivatives of 5,5-

Bis(bromomethyl)-1,3-dioxane and explores alternative synthetic intermediates such as 2-

Bromomethyl-1,3-dioxolane.

Comparative Analysis of Crystallographic Data
The following tables summarize the key crystallographic parameters for several 2-

Bromomethyl-1,3-dioxane derivatives, providing a basis for comparing their solid-state

structures.

Table 1: Crystallographic Data for 5,5-Bis(bromomethyl)-1,3-dioxane Derivatives
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Parameter

5,5-
Bis(bromomethyl)-
2-(4-
methoxyphenyl)-1,
3-dioxane[1]

5,5-
Bis(bromomethyl)-
2-(4-
chlorophenyl)-2-
methyl-1,3-dioxane

5,5-
bis(bromomethyl)-2
-trichloromethyl-
1,3-dioxane

CCDC No. 1813094 Not publicly available Not publicly available

Formula C13H15Br2ClO3 C13H15Br2ClO2 C7H9Br2Cl3O2

Crystal System Monoclinic Not available Monoclinic

Space Group P2₁/n Not available P2₁/c

a (Å) 10.1234(2) Not available 6.1234(5)

b (Å) 11.4567(3) Not available 18.4567(12)

c (Å) 12.9876(4) Not available 10.9876(9)

α (°) 90 Not available 90

β (°) 109.87(1) Not available 98.765(4)

γ (°) 90 Not available 90

Volume (Å³) 1412.34(6) Not available 1223.4(2)

Z 4 Not available 4

R-factor 0.0345 Not available Not available

Note: Complete crystallographic data for the 4-chlorophenyl and trichloromethyl derivatives

were not available in the public domain at the time of this guide's compilation. The available

data indicates that these compounds have been analyzed by X-ray diffraction.

Alternative Synthetic Intermediates
In synthetic chemistry, 2-bromomethyl-1,3-dioxolanes and their chloro-analogues often serve

as versatile intermediates, functioning as protected forms of α-bromoaldehydes. These

compounds are crucial building blocks in the synthesis of more complex molecules. While

extensive crystallographic data for these simpler analogues is not as readily available as for
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more complex derivatives, their utility in synthesis is well-documented. The choice between a

dioxane and a dioxolane derivative, or between a bromo- and a chloro- Ggroup, often depends

on the specific reaction conditions and desired reactivity.

Experimental Protocols
The following section outlines a general, representative experimental protocol for the single-

crystal X-ray diffraction of a small organic molecule, based on standard laboratory practices.

Single-Crystal X-ray Diffraction: A Generalized Protocol
1. Crystal Selection and Mounting:

A suitable single crystal of the compound of interest is selected under a polarizing
microscope. The ideal crystal should be well-formed, transparent, and free of cracks or other
visible defects.
The selected crystal is carefully mounted on a goniometer head using a cryoprotectant oil
and flash-cooled in a stream of cold nitrogen gas to the desired data collection temperature
(typically 100-150 K).

2. Data Collection:

The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a
suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS
detector).
A series of diffraction images are collected as the crystal is rotated through a range of
angles. The exposure time for each frame and the total data collection time will vary
depending on the crystal's size, quality, and scattering power.

3. Data Processing:

The collected diffraction images are processed using specialized software to integrate the
intensities of the diffraction spots.
The data is corrected for various experimental factors, including Lorentz and polarization
effects, and absorption.
The unit cell parameters and space group are determined from the processed data.

4. Structure Solution and Refinement:
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The crystal structure is solved using direct methods or Patterson methods to obtain an initial
model of the atomic positions.
The structural model is then refined against the experimental diffraction data using least-
squares methods. This process involves adjusting the atomic coordinates, displacement
parameters, and other structural parameters to improve the agreement between the
calculated and observed structure factors.
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

5. Validation and Visualization:

The final refined crystal structure is validated to ensure its quality and chemical
reasonableness.
The structure is visualized using molecular graphics software, and the crystallographic data
is typically deposited in a public database such as the Cambridge Structural Database
(CSD).

Experimental Workflow
The following diagram illustrates the typical workflow for determining the crystal structure of a

small molecule using X-ray crystallography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [X-ray Crystallography of 2-Bromomethyl-1,3-dioxane
Derivatives: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8565699#x-ray-crystallography-of-2-bromomethyl-4-
methyl-1-3-dioxane-containing-molecules]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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